molecular formula C12H8Cl2O4S2 B13169207 Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B13169207
M. Wt: 351.2 g/mol
InChI Key: BCQRCRBYALTUNQ-UHFFFAOYSA-N
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Description

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a chlorophenyl group, and a chlorosulfonyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The chlorosulfonyl group can be introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines

    Sulfonate Derivatives: Formed by substitution with alcohols

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring

Scientific Research Applications

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(3-chlorophenyl)-3-(sulfonyl)thiophene-2-carboxylate: Similar structure but lacks the chlorine atom in the sulfonyl group.

    Methyl 5-(3-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but has a bromine atom instead of chlorine in the phenyl group.

    Methyl 5-(3-chlorophenyl)-3-(methylsulfonyl)thiophene-2-carboxylate: Similar structure but has a methylsulfonyl group instead of a chlorosulfonyl group.

Uniqueness

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the presence of both the chlorophenyl and chlorosulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in the thiophene ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H8Cl2O4S2

Molecular Weight

351.2 g/mol

IUPAC Name

methyl 5-(3-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate

InChI

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-3-2-4-8(13)5-7/h2-6H,1H3

InChI Key

BCQRCRBYALTUNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

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